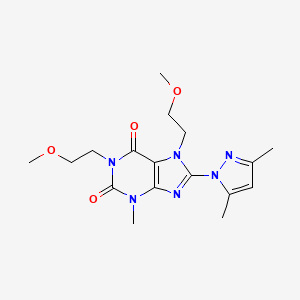

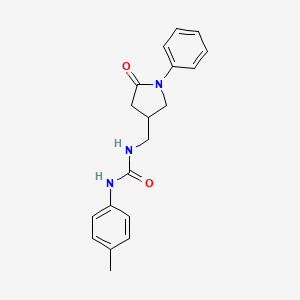

![molecular formula C18H25N3O4S B2506857 叔丁基((1-(1,1-二氧化苯并[d]异噻唑-3-基)哌啶-4-基)甲基)氨基甲酸酯 CAS No. 1420820-73-0](/img/structure/B2506857.png)

叔丁基((1-(1,1-二氧化苯并[d]异噻唑-3-基)哌啶-4-基)甲基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate" is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl carbamate derivatives, which are relevant to the tert-butyl group and piperidine moiety present in the compound of interest. These derivatives are often intermediates in the synthesis of biologically active compounds or drugs .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives typically involves protection reactions, condensation reactions, and sometimes the use of radical initiators. For example, tert-butyl peroxybenzoate (TBPB) has been used as both a methyl source and radical initiator in the methylation of 1,3-dicarbonyl compounds . Another synthesis approach involves the condensation reaction between carbamimide and an aromatic acid in the presence of coupling agents under basic conditions . Additionally, the use of di-tert-butyl dicarbonate for protection and subsequent reactions with various reagents to yield the desired tert-butyl carbamate derivatives has been reported .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is often confirmed using spectroscopic methods such as LCMS, NMR, and IR, as well as X-ray diffraction studies. For instance, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data, revealing its crystallization in the monoclinic crystal system . Similarly, X-ray studies have been used to determine the conformation and crystal packing of other tert-butyl carbamate derivatives .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives can undergo various chemical reactions, including amination, reduction, substitution, and oxidation reactions. For example, amination of 4-iodo-2-methyl-6-nitroaniline using inexpensive reagents yielded an important intermediate for the synthesis of biologically active benzimidazole compounds . Reduction and substitution reactions have been employed to synthesize intermediates for drugs such as vandetanib . Additionally, tert-butyl carbazate has been used to synthesize oxadiazoles and triazoles derivatives, showcasing its versatility in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives, such as melting points, solubility, and stability, are crucial for their application in drug synthesis. The melting points of these compounds are often determined and compared with literature values to confirm their identity . The crystal packing is influenced by hydrogen bonding and π-π stacking interactions, which can affect the compound's solubility and stability . The biological activity, such as antibacterial and anthelmintic activities, is also evaluated to determine the potential therapeutic applications of these compounds .

科学研究应用

合成与表征:Sanjeevarayappa、Iyengar、Kumar和Suchetan (2015) 合成了相关化合物叔丁基4-(5-(3-氟苯基)-1,2,4-恶二唑-3-基)哌嗪-1-羧酸酯,并使用光谱方法和X射线衍射研究对其进行了表征。该化合物表现出中等的驱虫活性和较差的抗菌活性 (Sanjeevarayappa 等,2015).

用于伤害感受蛋白拮抗剂的不对称合成:Jona及其同事(2009)报道了一种高效且实用的相关化合物不对称合成,1-叔丁基3-甲基(3R,4R)-4-(2-氧代-2,3-二氢-1H-苯并咪唑-1-基)哌啶-1,3-二羧酸酯,它是伤害感受蛋白拮抗剂合成的中间体 (Jona 等,2009).

化学结构分析:Richter、Kath、Rheingold、DiPasquale和Yanovsky (2009) 探索了叔丁基4-(1-甲基-1H-吡唑-5-基)哌啶-1-羧酸酯的化学结构,该结构与所讨论的化合物具有一些结构相似性 (Richter 等,2009).

在抗癌药物中的应用:Zhang、Ye、Xu和Xu (2018) 描述了叔丁基4-甲酰-3, 6-二氢吡啶-1(2H)-羧酸酯的合成,它是小分子抗癌药物的重要中间体 (Zhang 等,2018).

在生物活性化合物中的作用:Kong、Zhang、Xu、Zhou、Zheng和Xu (2016) 合成了叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-1H-吡唑-1-基)哌啶-1-羧酸酯,它是许多生物活性化合物中的关键中间体 (Kong 等,2016).

氨基甲酸酯衍生物的研究:Das、Chattopadhyay、Hazra、Sureshbabu和Mukherjee (2016) 合成了两种氨基甲酸酯衍生物,包括叔丁基3-甲基-1-(3-m-甲苯硒脲基)丁-2-基氨基甲酸酯,以研究强弱氢键的相互作用 (Das 等,2016).

作用机制

The benzisothiazole group is a sulfur and nitrogen-containing heterocycle that is often found in pharmaceuticals and organic materials . The piperidine ring is a common feature in many pharmaceuticals and natural products, contributing to their biological activity .

The compound also contains a carbamate group, which is an ester derived from carbamic acid. Carbamates are often used in pesticides, fungicides, and pharmaceuticals due to their reactivity with certain enzymes .

属性

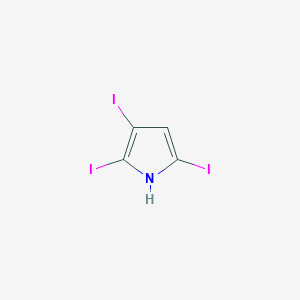

IUPAC Name |

tert-butyl N-[[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4S/c1-18(2,3)25-17(22)19-12-13-8-10-21(11-9-13)16-14-6-4-5-7-15(14)26(23,24)20-16/h4-7,13H,8-12H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYUAVFRPBIGFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

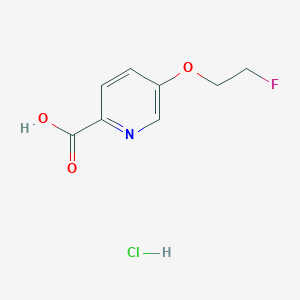

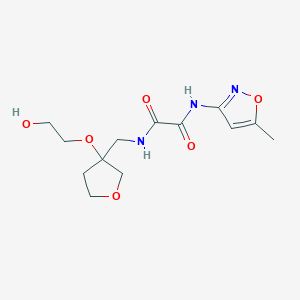

![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-phenethylbenzenecarboxamide](/img/structure/B2506776.png)

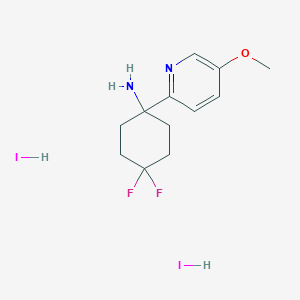

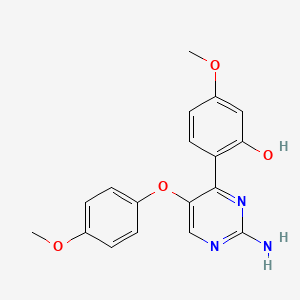

![(E)-N-[(2-chloropyridin-3-yl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B2506778.png)

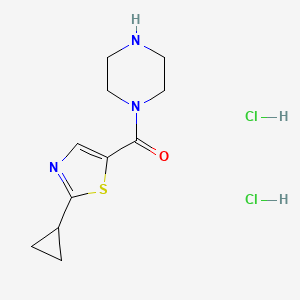

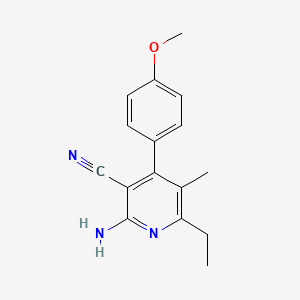

![3-[(E)-2-(5-methylfuran-2-yl)ethenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2506783.png)

![N-(4-acetamidophenyl)-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2506784.png)

![4-fluoro-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2506788.png)